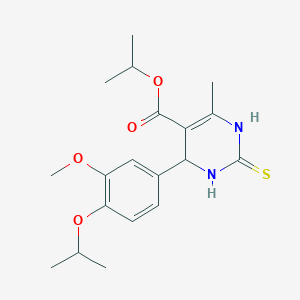![molecular formula C25H28N2O3S B286209 N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B286209.png)
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide, also known as Compound X, is a novel drug compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of immune cells, and improve tissue damage. In neurodegenerative diseases, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to improve cognitive function, reduce oxidative stress, and protect against neuronal damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its versatility, as it has shown potential therapeutic applications in various fields of medicine. Additionally, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development. However, one of the limitations of N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is its complex synthesis method, which may limit its accessibility for researchers.
Future Directions
There are several future directions for research on N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X, including:
1. Further elucidation of its mechanism of action, particularly in the context of its therapeutic applications.
2. Exploration of its potential applications in other fields of medicine, such as cardiovascular disease and metabolic disorders.
3. Development of more efficient and scalable synthesis methods for N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X.
4. Evaluation of its safety and efficacy in preclinical and clinical studies.
5. Investigation of its potential as a combination therapy with other drugs.
Conclusion:
In conclusion, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is a novel drug compound that has shown promising potential for therapeutic applications in various fields of medicine. Its complex synthesis method may limit its accessibility for researchers, but its low toxicity and good bioavailability make it a promising candidate for drug development. Further research is needed to fully elucidate its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies.
Synthesis Methods
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X is synthesized through a multi-step process that involves the reaction of 4-isopropylphenylamine with 4-methylbenzyl chloroformate, followed by the addition of phenylsulfonyl chloride and acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In inflammation research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to reduce inflammation and oxidative stress, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In neurological disorder research, N-(4-isopropylphenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide X has been shown to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's.
properties
Molecular Formula |
C25H28N2O3S |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H28N2O3S/c1-19(2)22-13-15-23(16-14-22)26-25(28)18-27(17-21-11-9-20(3)10-12-21)31(29,30)24-7-5-4-6-8-24/h4-16,19H,17-18H2,1-3H3,(H,26,28) |
InChI Key |
ATZXXOJEJZXTHI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B286127.png)
![N-({4-ethyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-2-fluorobenzamide](/img/structure/B286128.png)
![2-fluoro-N-[(5-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B286129.png)
![3,4-dichloro-N-({4-methyl-5-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B286130.png)
![N-{1-[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B286133.png)
![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B286135.png)





![methyl 3-{[(9H-fluoren-9-ylsulfanyl)acetyl]amino}-4-methylbenzoate](/img/structure/B286144.png)
![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286148.png)
![(5E)-5-{[2,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286149.png)